N-(tert-Butyl)-4-piperidinecarboxamide hydrochloride
Overview
Description
N-(tert-Butyl)-4-piperidinecarboxamide hydrochloride is a chemical compound that features a piperidine ring substituted with a tert-butyl group and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(tert-Butyl)-4-piperidinecarboxamide hydrochloride typically involves the protection of the amine group on the piperidine ring using tert-butyl groups. One common method involves the reaction of piperidine with tert-butyl chloroformate in the presence of a base such as triethylamine. The resulting tert-butyl-protected piperidine is then reacted with a carboxamide derivative to form the desired compound .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(tert-Butyl)-4-piperidinecarboxamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
N-(tert-Butyl)-4-piperidinecarboxamide hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(tert-Butyl)-4-piperidinecarboxamide hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N-Phenyl-4-piperidinamine: Another piperidine derivative with different substituents.
tert-Butyl 4-(phenylamino)piperidine-1-carboxylate: A compound with a similar structure but different functional groups.
Uniqueness
N-(tert-Butyl)-4-piperidinecarboxamide hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications .
Biological Activity
N-(tert-Butyl)-4-piperidinecarboxamide hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities and applications as a synthetic intermediate. This article provides a detailed overview of its biological activity, synthesis, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
This compound features a piperidine ring, which is a common motif in many biologically active compounds. The presence of the tert-butyl group enhances the molecule's stability and solubility, making it a versatile candidate for further chemical modifications. The compound can serve as an intermediate in the synthesis of more complex molecules, particularly in drug development.
Research indicates that this compound may interact with various biological targets, which could include receptors and enzymes involved in critical cellular processes. For instance, the piperidine structure allows for potential interactions with neurotransmitter receptors, which are crucial in modulating neurological functions .
2. Inhibition Studies
A study highlighted the compound's ability to inhibit pyroptosis—a form of programmed cell death—demonstrating a concentration-dependent effect. At higher concentrations (50 µM), it was able to prevent approximately 29.1% of pyroptotic cell death . This suggests that derivatives of this compound could be developed to target inflammatory diseases where pyroptosis plays a role.
3. Pharmacological Applications
The compound has been investigated for its potential as a therapeutic agent in various conditions, including cancer and inflammatory disorders. Its structural modifications have led to the development of analogs that show enhanced potency against specific targets such as CDC42 GTPases, which are implicated in tumor progression and metastasis .
Table 1: Summary of Biological Activities
Study | Activity Tested | Concentration | Effect Observed |
---|---|---|---|
Pyroptosis Inhibition | 10 µM | 19.4% inhibition | |
Pyroptosis Inhibition | 50 µM | 29.1% inhibition | |
CDC42 Inhibition | Varies | IC50 = 2.6–3.9 µM |
Synthesis Pathways
The synthesis of this compound typically involves the protection of amine functionalities using tert-butyl groups, followed by coupling reactions that form the piperidine backbone. The stability provided by the tert-butyl group allows for various downstream modifications that can enhance biological activity or alter pharmacokinetic properties .
Properties
IUPAC Name |
N-tert-butylpiperidine-4-carboxamide;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O.ClH/c1-10(2,3)12-9(13)8-4-6-11-7-5-8;/h8,11H,4-7H2,1-3H3,(H,12,13);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPPSCBXDBJJMGS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C1CCNCC1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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